Antibacterial Activity of 3-Fluoro-4-morpholinobenzoic Acid Against Enterococcus faecalis
The compound demonstrates moderate antibacterial activity against Enterococcus faecalis with an IC50 of 3.19 µM (3190 nM). In comparison, the clinically used oxazolidinone antibiotic linezolid, which is synthesized using this compound as an intermediate, exhibits a substantially lower MIC90 of 2 µg/mL (approximately 2000 nM) against the same species [1][2].
| Evidence Dimension | Antibacterial potency (inhibition of microbial growth) |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3190 nM) |
| Comparator Or Baseline | Linezolid: MIC90 = 2 µg/mL (~2000 nM) |
| Quantified Difference | Linezolid is approximately 1.6-fold more potent (lower IC50) than the target compound. |
| Conditions | Enterococcus faecalis CECT 481, 18 h incubation, 2-fold microtiter broth dilution assay (target compound); standard MIC assay (linezolid) |
Why This Matters
The compound serves as a critical synthetic intermediate for linezolid and represents a scaffold for developing next-generation oxazolidinones with potentially improved resistance profiles.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717) – Affinity Data: IC50 = 3.19E+3 nM against Enterococcus faecalis. View Source
- [2] LEADER 2004 Surveillance Program. In vitro activity of linezolid against key Gram-positive organisms. Antimicrob Agents Chemother. 2005;49(12):5024-5032. View Source
